1-[(4-Chlorophenyl)methyl]-5,5-dimethylimidazolidine
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Overview
Description
1-[(4-Chlorophenyl)methyl]-5,5-dimethylimidazolidine is a chemical compound characterized by the presence of a chlorophenyl group attached to a methyl group, which is further connected to a dimethylimidazolidine ring
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors
Mode of Action
It’s known that similar compounds interact excellently with their targets . The interaction of this compound with its targets and the resulting changes would require further investigation.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, affecting a range of pathways
Pharmacokinetics
In silico pharmacokinetics analysis of similar compounds predicted that they might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier . These properties could impact the bioavailability of 1-[(4-Chlorophenyl)methyl]-5,5-dimethylimidazolidine.
Result of Action
Similar compounds have shown good inhibitory activity in certain contexts
Action Environment
For instance, storage conditions can affect the stability of such compounds
Biochemical Analysis
Biochemical Properties
Similar compounds, such as indole derivatives, have been found to interact with multiple receptors and possess various biological activities .
Cellular Effects
The exact cellular effects of 1-[(4-Chlorophenyl)methyl]-5,5-dimethylimidazolidine are yet to be studied . Related compounds have shown to influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Similar compounds have shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Similar compounds have been found to interact with enzymes or cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Chlorophenyl)methyl]-5,5-dimethylimidazolidine typically involves the reaction of 4-chlorobenzyl chloride with 5,5-dimethylimidazolidine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Chlorophenyl)methyl]-5,5-dimethylimidazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like sodium methoxide or sodium ethoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazolidine oxides, while substitution reactions can produce a variety of substituted imidazolidine derivatives.
Scientific Research Applications
1-[(4-Chlorophenyl)methyl]-5,5-dimethylimidazolidine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-Bromophenyl)methyl]-5,5-dimethylimidazolidine
- 1-[(4-Fluorophenyl)methyl]-5,5-dimethylimidazolidine
- 1-[(4-Methylphenyl)methyl]-5,5-dimethylimidazolidine
Uniqueness
1-[(4-Chlorophenyl)methyl]-5,5-dimethylimidazolidine is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. This makes it distinct from its analogs with different substituents, such as bromine, fluorine, or methyl groups.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-5,5-dimethylimidazolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2/c1-12(2)8-14-9-15(12)7-10-3-5-11(13)6-4-10/h3-6,14H,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZDLIOQQCDLFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCN1CC2=CC=C(C=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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